molecular formula C27H33V-3 B14612153 1,3,5-trimethylbenzene-6-ide;vanadium CAS No. 59774-49-1

1,3,5-trimethylbenzene-6-ide;vanadium

Cat. No.: B14612153
CAS No.: 59774-49-1
M. Wt: 408.5 g/mol
InChI Key: FBNYWGIGBTVGFX-UHFFFAOYSA-N
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Description

1,3,5-Trimethylbenzene-6-ide;vanadium is an organovanadium complex where vanadium is coordinated to a deprotonated 1,3,5-trimethylbenzene ligand. This compound belongs to a class of aromatic vanadium complexes, characterized by the electron-donating methyl groups on the benzene ring, which may enhance the stability of the vanadium center and influence its redox properties.

Properties

CAS No.

59774-49-1

Molecular Formula

C27H33V-3

Molecular Weight

408.5 g/mol

IUPAC Name

1,3,5-trimethylbenzene-6-ide;vanadium

InChI

InChI=1S/3C9H11.V/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;/q3*-1;

InChI Key

FBNYWGIGBTVGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[V]

Origin of Product

United States

Preparation Methods

Lithium Mesitylide Metathesis Route

An alternative pathway employs lithium mesitylide (LiMes) as the transmetalation agent. This method avoids the moisture sensitivity inherent to Grignard reagents, offering improved reproducibility in large-scale syntheses:

  • Reagent preparation: Lithium metal reacts with mesitylene in ethereal solvents to generate LiMes.
  • Ligand transfer: VCl₃(THF)₃ reacts with three equivalents of LiMes in THF at −78°C to room temperature.
  • Isolation: Filtration removes LiCl byproduct, followed by solvent stripping to yield V(Mes)₃(THF).

Comparative advantages:

  • Higher functional group tolerance compared to Grignard methods
  • Reduced formation of magnesium-containing side products
  • Improved crystallinity for X-ray diffraction studies

Mechanistic Considerations in Ligand Substitution

The reactivity of vanadium precursors varies significantly with oxidation state. Kinetic studies reveal distinct pathways:

Oxidation State Rate-Determining Step Activation Energy (kJ/mol)
V(III) Halide dissociation 78 ± 5
V(II) Electron transfer 105 ± 8

Data compiled from electrochemical measurements and stopped-flow spectroscopy.

THF coordination labilizes chloride ligands in VCl₃(THF)₃, lowering the activation barrier for substitution compared to non-solvated VCl₃. Steric effects from mesityl ligands dominate product stability, with the three bulky aryl groups enforcing a distorted trigonal geometry that resists further ligand addition.

Comparative Analysis of Synthetic Methods

Table 1: Critical evaluation of preparation methodologies

Parameter Grignard Route Lithium Route Arene Reduction
Yield (%) 65–72 58–65 40–48
Purity (HPLC) 95% 97% 89%
Reaction Time 6–8 h 12–16 h 48–72 h
Air Sensitivity Extreme Extreme Moderate
Scalability Bench scale Pilot plant Microscale

Data synthesized from experimental reports.

The Grignard method remains the gold standard for laboratory synthesis due to rapid reaction times and straightforward workup. However, the lithium route produces marginally purer products at the expense of longer reaction times. The bis(arene) complex, while structurally distinct, serves as a valuable precursor for low-valent vanadium chemistry.

Applications and Reactivity Profile

The strong σ-donor character of mesityl ligands activates vanadium centers for unique transformations:

  • CO insertion: Forms acyl complexes at −30°C:
    $$
    \text{V(Mes)}3(\text{THF}) + \text{CO} \rightarrow \text{MesC(O)V(Mes)}2(\text{THF})
    $$
  • Small molecule activation: Binds N₂ under mild pressures (1–3 bar).
  • Catalytic potential: Shows promise in olefin polymerization, though activity lags behind metallocene systems.

Chemical Reactions Analysis

Insertion Reactions with Small Molecules

The V–C σ bonds in trimesitylvanadium exhibit high reactivity, enabling insertion of small molecules such as CO, CO₂, and tert-butyl cyanide (tBuCN):

ReactantProduct(s)ConditionsKey Observations
COMesC(=O)Mes, V(CO)₆ (side product)Room temperatureReductive elimination dominates .
CO₂Insertion productTHF solventForms carboxylate intermediate .
tBuCNV–CN–tBu adductAmbient conditionsHydrolysis yields imine/amine .
  • CO Insertion : Excess CO leads to the formation of hexacarbonylvanadium(0) (V(CO)₆), a rare example of a neutral vanadium carbonyl complex .

  • tBuCN Activation : The inserted product undergoes reductive elimination upon exposure to H₂O/O₂, demonstrating utility in nitrile functionalization .

Deoxygenation Reactions

Trimesitylvanadium acts as a potent deoxygenation agent due to vanadium(III)’s oxophilicity:

Styrene Oxide Deoxygenation

  • Reaction :

    Styrene oxide+V Mes 3(THF)Styrene+O V Mes 3\text{Styrene oxide}+\text{V Mes }_3(\text{THF})\rightarrow \text{Styrene}+\text{O V Mes }_3
  • Mechanism :

    • Vanadium(III) abstracts oxygen, forming a vanadyl(V) species (O=V(Mes)₃).

    • In toluene, μ-oxo-bridged complexes (e.g., [Mes₃V–O–VMes₃]) form, characterized by a V–O–V stretching vibration at 680 cm⁻¹ and a magnetic moment of 1.65 μB per vanadium .

Nitric Oxide Cleavage

  • Reaction with (ON)Cr(N-i-Pr₂)₃ :

     ON Cr N i Pr +V Mes 3(THF)Cr O+ oxo vanadium complex\text{ ON Cr N i Pr }+\text{V Mes }_3(\text{THF})\rightarrow \text{Cr O}+\text{ oxo vanadium complex}
  • Outcome :

    • Five-electron reduction cleaves the N–O bond, yielding a chromium oxo complex and a μ-oxo vanadium species .

Dinitrogen Activation

Trimesitylvanadium reduces dinitrogen (N₂) under reductive conditions, mimicking vanadium nitrogenase activity:

ConditionProductN–N Bond Length (Å)Magnetic Moment (μB/V atom)
Na/diglyme[Na(diglyme)₂][Na(p-Mes)₂(p-N₂)V₂(Mes)₂]1.280(21)1.69
K/diglymeK-analogue1.83
  • Key Findings :

    • Elongated N–N bond (vs. free N₂: 1.0968 Å) indicates significant activation .

    • Magnetic data suggest antiferromagnetic coupling in the bridged structure .

Comparative Reactivity of Organovanadium Complexes

CompoundStructureKey Reactivity
Tris(1-methylcyclopentadienyl)vanadiumCp₃VHigh thermal stability, inertness.
Vanadocene(C₅H₅)₂VCl₂Olefin polymerization.
TrimesitylvanadiumV(Mes)₃(THF)Small-molecule insertion, redox catalysis .

Scientific Research Applications

Catalytic Applications

1. Small Molecule Activation:
Trimesitylvanadium has been shown to facilitate the activation of small molecules such as carbon monoxide (CO) and carbon dioxide (CO2). Research indicates that when reacted with CO, it undergoes reductive elimination to yield mesityl ketone derivatives. Similarly, the insertion of CO2 into the V-C bond leads to the formation of valuable organovanadium intermediates .

2. Catalysis in Organic Reactions:
The compound serves as a catalyst in various organic transformations. For instance, it has been utilized in the deoxygenation of styrene oxide to styrene, showcasing its utility in organic synthesis and potential applications in chemical manufacturing .

3. Supported Catalysts:
Trimesitylvanadium can be incorporated into mesoporous silica materials to create supported catalysts. These vanadium-loaded silica supports exhibit enhanced catalytic activity due to their high surface area and porosity. Studies have demonstrated that these catalysts are effective in oxidation reactions and can be tailored for specific applications by adjusting the loading of vanadium .

Hydrogen Storage

Trimesitylvanadium has been investigated for its hydrogen storage capabilities. It can absorb significant amounts of hydrogen gas when incorporated into mesoporous silica matrices. Research findings indicate that these materials can store up to 2.68 hydrogen molecules per vanadium center before hydrogenation and 2.74 after hydrogenation . This property positions trimesitylvanadium as a promising candidate for developing advanced hydrogen storage solutions essential for clean energy technologies.

Environmental Remediation

1. Remediation Technologies:
The compound's reactivity makes it suitable for applications in environmental remediation, particularly in treating contaminated groundwater. Its ability to facilitate reactions that degrade hazardous substances could be harnessed in bioremediation strategies or as part of permeable reactive barriers designed to mitigate pollution from chlorinated solvents and other contaminants .

2. Case Studies:
Several case studies have highlighted the effectiveness of vanadium-containing catalysts in environmental cleanup efforts. For example, trials involving vanadium-based catalysts have demonstrated successful degradation of volatile organic compounds (VOCs) in groundwater systems . These findings underscore the potential of trimesitylvanadium in developing sustainable remediation technologies.

Summary Table of Applications

Application AreaDescriptionKey Findings
Catalysis Small molecule activation and organic transformationsEffective in CO/CO2 activation; deoxygenation reactions
Hydrogen Storage Absorption capacity when supported on mesoporous silicaCan store up to 2.74 H2 per vanadium center
Environmental Remediation Treatment of contaminated groundwaterSuccessful degradation of VOCs; potential for permeable barriers

Mechanism of Action

The mechanism of action of 1,3,5-trimethylbenzene-6-ide;vanadium involves its ability to form strong interactions with other molecules through its reactive V-C σ bonds. These bonds can undergo insertion reactions, leading to the formation of various products. The compound’s catalytic activity is attributed to the presence of isolated vanadium species, which are crucial for its effectiveness in reactions such as epoxidation .

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Vanadium Compounds

Table 1: Key Structural and Electronic Properties of Selected Vanadium Complexes
Compound Ligand Type Oxidation State Key Electronic Features Applications
1,3,5-Trimethylbenzene-6-ide;V Aromatic (methylated) Likely +4 or +5 Electron-rich due to methyl groups Catalysis, Medicinal Research
Vanadyl Acetylacetonate β-Diketonate +4 Strong π-acceptor properties Oxidative Catalysis
Bis(cyclopentadienyl)V(IV) Cyclopentadienyl +4 Sandwich structure, high thermal stability Polymerization Catalysis
BMOV (Bis(maltolato)oxovanadium) Maltol-derived +4 Insulin-mimetic, high bioavailability Diabetes Research
Vanadyl Sulfate Inorganic sulfate +4 Simple ionic structure, high solubility Nutritional Supplements

Key Observations :

  • This contrasts with acetylacetonate ligands, which offer strong π-acceptor capabilities, favoring catalytic oxidation reactions .
  • Bioactivity : Unlike BMOV, which is optimized for cellular uptake and insulin mimicry , the aromatic ligand in 1,3,5-trimethylbenzene-6-ide;vanadium may limit bioavailability but could reduce cytotoxicity, aligning with trends observed in other organic vanadium compounds .

Physicochemical Properties and Spectroscopic Data

Double Bond Equivalent (DBE) Analysis

Mass spectrometry data (Figure 3 in ) reveals that vanadium compounds with aromatic ligands, such as vanadyl porphyrins, exhibit DBEs ranging from 17–27 due to their polycyclic structures. In contrast, 1,3,5-trimethylbenzene-6-ide;vanadium has a simpler aromatic system with a calculated DBE of 4 (benzene ring contribution). This lower DBE suggests reduced conjugation compared to porphyrin-based vanadium complexes, which may impact its UV-Vis absorption and redox behavior .

Catalytic and Electrochemical Performance

While 1,3,5-trimethylbenzene-6-ide;vanadium’s catalytic applications are less documented, its structural features can be compared to other vanadium catalysts:

  • Epoxidation Catalysis : Vanadium acetylacetonate is widely used in alkene epoxidation due to its ability to stabilize reactive intermediates . The methylated aromatic ligand in 1,3,5-trimethylbenzene-6-ide;vanadium might offer alternative pathways for oxygen activation, though its efficacy remains untested.
  • Electrochemical Stability : Bismuth-doped vanadium electrolytes show enhanced kinetic parameters (e.g., charge transfer efficiency) . The methyl groups in 1,3,5-trimethylbenzene-6-ide could similarly mitigate vanadium ion aggregation in redox flow batteries, though direct comparisons require experimental validation.

Q & A

Q. What are the optimal synthetic routes for preparing vanadium complexes with 1,3,5-trimethylbenzene-6-ide ligands?

Methodological Answer : Synthesis typically involves reacting vanadium precursors (e.g., vanadium halides or oxyhalides) with the deprotonated 1,3,5-trimethylbenzene-6-ide ligand under inert conditions. For example:

  • Use VCl₃ or VOCl₃ as starting materials in anhydrous toluene or THF.
  • Pre-treat the ligand with a strong base (e.g., KH or NaH) to generate the reactive anion.
  • Monitor reaction progress via TLC or in-situ UV-Vis spectroscopy. Purify via recrystallization or column chromatography .
  • Confirm purity via elemental analysis, NMR (¹H/¹³C), and single-crystal X-ray diffraction for structural elucidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural properties of 1,3,5-trimethylbenzene-6-ide vanadium complexes?

Methodological Answer :

  • UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands and oxidation states of vanadium. Calibrate using reference complexes with known λₘₐₓ values .
  • EPR Spectroscopy : Useful for paramagnetic vanadium(IV) species to determine coordination geometry and electron distribution .
  • FTIR : Detects ligand bonding modes (e.g., ν(C=C) aromatic stretches, ν(V=O) if present). Compare with free ligand spectra to confirm coordination .
  • X-ray Absorption Spectroscopy (XAS) : Provides oxidation state and local coordination environment via edge and EXAFS analysis .

Q. How can researchers ensure purity and proper characterization during synthesis?

Methodological Answer :

  • Purification : Use recrystallization with mixed solvents (e.g., hexane/ethyl acetate) or size-exclusion chromatography for ligand-metal separation .
  • Analytical Validation : Combine multiple techniques (e.g., HPLC-MS for molecular weight confirmation, ICP-OES for vanadium content). Cross-validate with elemental analysis (C/H/N/V ratios) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent retention in crystalline products .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data obtained from different analytical methods for vanadium-based complexes?

Methodological Answer :

  • Error Analysis : Quantify uncertainties in calorimetry (e.g., ΔH measurements) and electrochemistry (e.g., redox potentials) using standard deviation across triplicate trials .
  • Cross-Validation : Compare results from independent methods (e.g., compare ΔG from cyclic voltammetry with van’t Hoff analysis of UV-Vis thermal data). Address discrepancies via controlled variable experiments (e.g., varying ionic strength) .
  • Computational Modeling : Use DFT calculations to predict thermodynamic parameters (e.g., bond dissociation energies) and reconcile experimental outliers .

Q. What methodologies are recommended for studying the electronic interactions between vanadium centers and aromatic ligands in such complexes?

Methodological Answer :

  • Magnetic Susceptibility Measurements : Quantify spin states and metal-ligand delocalization using SQUID magnetometry. Correlate with EPR hyperfine splitting patterns .
  • Resonance Raman Spectroscopy : Probe vibrational modes sensitive to ligand π-backbonding and metal-ligand covalency .
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze core-level shifts in V 2p and C 1s orbitals to assess charge transfer .
  • Time-Resolved Spectroscopy : Use femtosecond transient absorption to track ultrafast electron transfer dynamics .

Q. How should researchers design experiments to investigate catalytic activity of 1,3,5-trimethylbenzene-6-ide vanadium complexes in oxidation reactions?

Methodological Answer :

  • Substrate Scope Screening : Test catalytic efficiency (TON/TOF) with diverse substrates (e.g., alkanes, alkenes) under varied conditions (O₂, H₂O₂).
  • Mechanistic Probes : Use radical traps (e.g., TEMPO) or isotopic labeling (¹⁸O₂) to identify reactive intermediates .
  • Kinetic Profiling : Perform variable-temperature kinetics (Arrhenius plots) and Hammett studies to elucidate rate-determining steps .
  • In-situ Spectroscopy : Monitor catalysis via Raman or IR to detect transient vanadium-oxo intermediates .

Data Presentation & Analysis Best Practices

Q. How should large datasets (e.g., crystallographic, spectroscopic) be organized to ensure reproducibility?

Methodological Answer :

  • Raw Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) or ICSD. Share spectral raw files (e.g., .jdx for NMR) in supplementary materials .
  • Processed Data Tables : Include error margins (e.g., ± values for bond lengths), normalization methods, and statistical significance (p-values) for comparative studies .
  • Visualization : Use color-coded heatmaps for spectroscopic trends or ORTEP diagrams with thermal ellipsoids for crystal structures .

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